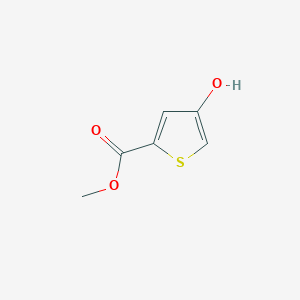

Methyl 4-hydroxythiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxythiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxythiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHWSIDEKGSJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534133 | |

| Record name | Methyl 4-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-04-7 | |

| Record name | Methyl 4-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-hydroxythiophene-2-carboxylate

Foreword: The Strategic Importance of the Hydroxythiophene Scaffold

Methyl 4-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can be exploited for modulating biological activity and improving pharmacokinetic profiles.[1] The strategic placement of a hydroxyl group and a methyl ester on this scaffold creates a molecule with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical properties and reactivity of Methyl 4-hydroxythiophene-2-carboxylate, offering field-proven insights for its application in complex synthetic pathways and drug development programs.[2][3]

Structural and Physicochemical Properties

Methyl 4-hydroxythiophene-2-carboxylate (CAS No: 5118-04-7) is a bifunctional molecule whose chemical behavior is dictated by the interplay between its aromatic thiophene core, an electron-donating hydroxyl group, and an electron-withdrawing methyl ester group.

Keto-Enol Tautomerism: A Duality of Reactivity

A critical and often overlooked feature of 4-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto form, Methyl 4-oxo-4,5-dihydrothiophene-2-carboxylate.[4][5] This equilibrium is fundamental to understanding the molecule's reactivity, as it can behave as either a nucleophilic phenol-like species (the enol form) or a Michael acceptor with an acidic α-proton (the keto form).

The position of this equilibrium is highly sensitive to the solvent environment.[4] In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents can stabilize both forms through intermolecular hydrogen bonds.[6] For synthetic planning, it is crucial to recognize that reaction conditions can selectively favor one tautomer, thereby directing the reaction outcome.

Caption: Keto-Enol Tautomerism of the target molecule.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably computed. This data is essential for practical applications such as reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 5118-04-7 | [7] |

| Molecular Formula | C₆H₆O₃S | [7] |

| Molecular Weight | 158.18 g/mol | [7] |

| Exact Mass | 158.00378 g/mol | [7] |

| XLogP3 | 1.4 | [7] |

| Topological Polar Surface Area | 74.8 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Predicted Spectroscopic Signature

The structural characterization of Methyl 4-hydroxythiophene-2-carboxylate relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a singlet for the ester methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon spectrum will reveal signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the hydroxyl group shifted downfield), and the methyl carbon of the ester.[8][9]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3400-3200 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).[10]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for hydroxythiophenes and methyl esters would be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).[11][12]

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-hydroxythiophene-2-carboxylate can be logically dissected by considering its three key functional components: the hydroxyl group, the thiophene ring, and the methyl ester.

Reactions at the Hydroxyl Group

The hydroxyl group behaves as a typical, albeit slightly acidic, alcohol or phenol. Its nucleophilicity allows for a range of important transformations.

Alkylation of the hydroxyl group is a common strategy to introduce diverse functionalities and is a foundational reaction in the synthesis of compound libraries for drug discovery. The choice of base and electrophile is critical for achieving high yields and preventing side reactions.

Underlying Principle: The reaction proceeds via deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic thiophenolate anion, which then attacks the alkylating agent in an Sₙ2 reaction. Weaker bases like K₂CO₃ are often sufficient, minimizing the risk of ester hydrolysis.

Field-Proven Protocol (Adapted from similar systems): [13]

-

To a stirred solution of Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a mild base like K₂CO₃ (2.0-3.0 eq).

-

Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for O-alkylation.

Acylation of the hydroxyl group to form an ester can serve as a protecting group strategy or be used to introduce specific acyl moieties.

Underlying Principle: The hydroxyl group can act as a nucleophile, attacking an acylating agent like an acid chloride or anhydride. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine or triethylamine) which serves to activate the hydroxyl group and neutralize the acidic byproduct.

Reactions Involving the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The directing effects of the existing substituents are paramount in determining the regioselectivity of these reactions.

The hydroxyl group at C4 is a strong activating, ortho-, para-directing group. The methyl ester at C2 is a deactivating, meta-directing group. The combined effect strongly activates the C5 position towards electrophilic attack. The C3 position is sterically hindered and electronically less favored.

Causality of Regioselectivity: The resonance structures of the carbocation intermediate (sigma complex) formed upon electrophilic attack show that attack at C5 allows for delocalization of the positive charge onto the sulfur atom and the oxygen of the hydroxyl group, providing significant stabilization. This makes the C5 position the most nucleophilic site on the ring.

Common electrophilic substitution reactions include:

-

Halogenation: (e.g., with NBS or NCS)

-

Nitration: (e.g., with HNO₃/H₂SO₄, under carefully controlled conditions to avoid oxidation)

-

Acylation: (Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ or ZnBr₂).[14]

Caption: Regioselectivity in electrophilic substitution.

Reactions at the Methyl Ester Group

The methyl ester functionality is susceptible to nucleophilic acyl substitution.

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a crucial transformation, as the resulting carboxylic acid can be used in amide bond couplings or other derivatizations.[3]

Underlying Principle: The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide leaving group yields the carboxylate, which is protonated during acidic workup to give the carboxylic acid.

Field-Proven Protocol (Adapted from similar systems): [13]

-

Dissolve Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or isopropanol) and an aqueous solution of a strong base like NaOH or LiOH (2-3 eq).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a suitable acid (e.g., 1M HCl or acetic acid).

-

The carboxylic acid product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to yield the pure carboxylic acid.

Applications in Drug Discovery and Development

The 4-substituted thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as potent and selective enzyme inhibitors and receptor antagonists. For instance, related benzothiophene-2-carboxamidines have shown potent inhibition of urokinase-type plasminogen activator (uPA), a target in cancer therapy.[15] More recently, 4-amido-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.[3] The versatile reactivity of Methyl 4-hydroxythiophene-2-carboxylate makes it an ideal starting material for generating diverse libraries of compounds for screening against various biological targets.

Conclusion

Methyl 4-hydroxythiophene-2-carboxylate is a molecule with a rich and nuanced chemical personality, primarily governed by its keto-enol tautomerism and the interplay of its electron-donating and electron-withdrawing substituents. A thorough understanding of these principles allows for the strategic and selective functionalization of the hydroxyl group, the thiophene ring, and the methyl ester. This guide has provided a framework for researchers and drug development professionals to harness the synthetic potential of this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics and functional materials.

References

-

Bridges, A. J., Lee, A., Schwartz, C. E., Towle, M. J., & Littlefield, B. A. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403-410. [Link]

-

Kovalenko, S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4268. [Link]

-

(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. [Link]

-

Synthesis of thiophene-2-carboxylates 4 a–k. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989-12011. [Link]

-

Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry. [Link]

-

PubChem. Methyl 4-methylthiophene-2-carboxylate. [Link]

-

Lane, A. N., & Fan, T. W. M. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. bio-protocol, 5(18), e1584. [Link]

-

Molbase. Cas no 5118-04-7 (2-Thiophenecarboxylic acid, 4-hydroxy-, methyl ester). [Link]

-

PubChem. Methyl 4-(hydroxymethyl)thiophene-2-carboxylate. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Al-Warhi, T. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

-

Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activation. Supporting Information. [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). [Link]

-

da C. L. E. Silva, J., & de S. da Silva, M. A. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269090. [Link]

-

Raab, T., & Schwab, W. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(6), 516-521. [Link]

-

Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 75(2), 437-444. [Link]

-

Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Chromatography Online. [Link]

-

Organic Chemistry Data. ¹³C NMR Chemical Shifts. [Link]

-

PubChemLite. Methyl 4-(hydroxymethyl)thiophene-2-carboxylate. [Link]

-

Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 616-621. [Link]

-

Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

-

LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert opinion on drug metabolism & toxicology, 11(11), 1765-1780. [Link]

-

NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081-1091. [Link]

- Google Patents.

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

- Google Patents.

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

-

Fig. S2 ¹³C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5118-04-7(2-Thiophenecarboxylic acid, 4-hydroxy-, methyl ester) | Kuujia.com [kuujia.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [m.chemicalbook.com]

- 11. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkyne's Journey to Aromaticity: An In-depth Technical Guide to the Synthesis of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, underpinning the structure of numerous pharmaceuticals and organic electronics. Its synthesis, therefore, is a subject of continuous innovation. Among the diverse synthetic strategies, the use of functionalized alkynes as precursors offers a powerful and versatile approach to construct this valuable heterocyclic scaffold. This guide provides an in-depth exploration of the core methodologies for synthesizing thiophene derivatives from alkynes, emphasizing the mechanistic rationale behind the experimental choices and providing practical, field-proven protocols.

Section 1: The Strategic Value of Alkynes in Thiophene Synthesis

Functionalized alkynes serve as highly versatile building blocks in organic synthesis. Their inherent reactivity, characterized by the presence of a triple bond, allows for a diverse range of transformations. In the context of thiophene synthesis, the alkyne moiety can act as an electrophile, readily undergoing attack by sulfur nucleophiles to initiate cyclization. The substituents on the alkyne can be strategically chosen to control the regioselectivity of the cyclization and to introduce desired functional groups into the final thiophene product. This direct and often atom-economical approach provides a significant advantage over classical condensation methods.

Section 2: Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiophenes are no exception. The ability of transition metals to activate the alkyne bond towards nucleophilic attack forms the basis of several powerful synthetic methods.

Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols

A particularly elegant and atom-economical approach involves the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This intramolecular reaction proceeds with high efficiency and regioselectivity to afford substituted thiophenes.

Causality Behind Experimental Choices: The choice of a palladium(II) catalyst, typically PdI₂, in conjunction with a halide salt like KI, is crucial. The iodide ions are believed to form a catalytically active PdI₄²⁻ species in solution, which coordinates to the alkyne, rendering it more susceptible to nucleophilic attack by the tethered thiol group. The Z-configuration of the starting enyne-thiol is critical for bringing the reacting moieties into proximity, thus favoring the desired 5-exo-dig cyclization pathway.

Experimental Protocol: Synthesis of 2,4-Disubstituted Thiophenes via Palladium-Catalyzed Cycloisomerization

Materials:

-

(Z)-2-en-4-yne-1-thiol substrate

-

Palladium(II) iodide (PdI₂)

-

Potassium iodide (KI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (Z)-2-en-4-yne-1-thiol (1.0 mmol) in anhydrous DMF (5 mL).

-

Add potassium iodide (0.05 mmol, 5 mol%) and palladium(II) iodide (0.025 mmol, 2.5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thiophene derivative.

Data Presentation: Substrate Scope of Palladium-Catalyzed Cycloisomerization

| Entry | R¹ | R² | Yield (%) |

| 1 | Ph | H | 95 |

| 2 | n-Bu | H | 92 |

| 3 | Ph | Me | 88 |

| 4 | p-MeO-C₆H₄ | H | 96 |

| 5 | SiMe₃ | H | 85 |

Mandatory Visualization: Mechanism of Palladium-Catalyzed Cycloisomerization

Caption: Proposed catalytic cycle for the palladium-catalyzed cycloisomerization.

Gold- and Copper-Catalyzed Cyclizations

Gold and copper catalysts also exhibit remarkable efficacy in promoting the cyclization of functionalized alkynes to thiophenes. Gold catalysts, in particular, are known for their strong π-acidity, which potently activates the alkyne bond. Copper catalysts are often employed in tandem reactions, where they can facilitate both the formation of the alkyne precursor and its subsequent cyclization.

Expertise & Experience: Gold catalysts, such as those derived from AuCl or AuCl₃, often require a co-catalyst or specific ligands to achieve optimal activity and prevent catalyst decomposition. The choice of solvent can also significantly impact the reaction outcome. Copper-catalyzed reactions, such as the reaction of 1,3-diynes with a sulfur source, benefit from the ability of copper to mediate both C-S bond formation and the subsequent cyclization.

Section 3: Metal-Free Approaches to Thiophene Synthesis

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a significant goal in sustainable chemistry. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

Iodocyclization of S-Containing Alkynes

Iodocyclization is a robust and reliable method for the synthesis of iodinated heterocycles, which can then be further functionalized through cross-coupling reactions. In the context of thiophene synthesis, the reaction of S-containing alkynes with molecular iodine provides a direct route to 3-iodothiophenes.[1]

Trustworthiness: This protocol is self-validating as the incorporation of the iodine atom into the thiophene ring at a specific position confirms the regioselectivity of the cyclization. The reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-Iodothiophenes via Iodocyclization

Materials:

-

1-Mercapto-3-yn-2-ol derivative

-

Molecular iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the 1-mercapto-3-yn-2-ol (1.0 mmol) in acetonitrile (10 mL) at room temperature, add sodium bicarbonate (2.0 mmol).

-

Add a solution of molecular iodine (1.2 mmol) in acetonitrile (5 mL) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3-iodothiophene.[1]

Data Presentation: Substrate Scope of Iodocyclization

| Entry | R¹ | R² | Yield (%) |

| 1 | Ph | H | 85 |

| 2 | n-Bu | H | 82 |

| 3 | Ph | Me | 78 |

| 4 | p-Cl-C₆H₄ | H | 88 |

| 5 | Cyclohexyl | H | 75 |

Mandatory Visualization: Iodocyclization Workflow

Caption: Step-by-step workflow for the synthesis of 3-iodothiophenes.

Synthesis from 1,3-Diynes and Sodium Sulfide

A straightforward and metal-free approach to 2,5-disubstituted thiophenes involves the reaction of 1,3-diynes with a simple sulfur source like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).[2]

Expertise & Experience: The choice of the sulfur source and solvent is critical for the success of this reaction. Sodium sulfide nonahydrate (Na₂S·9H₂O) is often a convenient and effective source of sulfide ions.[3] DMF is a commonly used solvent as it effectively dissolves the reactants and facilitates the nucleophilic attack. The reaction temperature can be adjusted to optimize the yield and reaction time for different substrates.

Experimental Protocol: Synthesis of 2,5-Disubstituted Thiophenes from 1,3-Diynes

Materials:

-

1,3-Diyne substrate

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diyne (1.0 mmol) in anhydrous DMF (5 mL).

-

Add sodium sulfide nonahydrate (1.5 mmol) to the solution.

-

Stir the mixture at room temperature or heat to 60-80 °C, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Section 4: Conclusion and Future Perspectives

The synthesis of thiophene derivatives from functionalized alkynes represents a dynamic and evolving field of research. The methodologies presented in this guide, from sophisticated metal-catalyzed cycloisomerizations to robust metal-free approaches, provide a powerful toolkit for chemists in both academic and industrial settings. The ability to tailor the substitution pattern of the thiophene ring with high regioselectivity makes these methods particularly valuable for the synthesis of novel drug candidates and advanced materials.

Future research will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis. Furthermore, the expansion of the substrate scope to include more complex and diverse functionalized alkynes will continue to broaden the utility of these synthetic strategies. The insights and protocols provided herein are intended to serve as a practical resource for researchers seeking to harness the power of alkyne chemistry for the synthesis of this important class of heterocyclic compounds.

References

-

Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). A Novel, General, and Highly Regioselective Synthesis of Substituted Thiophenes from (Z)-2-En-4-yn-1-thiols. Organic Letters, 5(21), 3887–3890*. [Link]

-

Li, J., et al. (2014). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 4(77), 40823-40826*. [Link]

-

Gulevich, A. V., & Gevorgyan, V. (2010). Gold-Catalyzed Cycloisomerization of 1,5-Enynes. Angewandte Chemie International Edition, 49(20), 3499-3501*. [Link]

-

Reddy, C. R., et al. (2011). Copper-Catalyzed Tandem Synthesis of Thiophenes from Terminal Alkynes and Elemental Sulfur. Organic Letters, 13(16), 4454–4457*. [Link]

-

Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645*. [Link]

-

Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687–15719*. [Link]

-

Al-Harrasi, A., & Gevorgyan, V. (2006). Palladium-Catalyzed Cycloisomerization of 1,n-Enynes: A New General Synthesis of Bicyclic and Monocyclic Dienes. Organic Letters, 8(7), 1367–1370*. [Link]

-

Dillon, C. C., et al. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(47), 9205-9209*. [Link]

-

Bel Abed, H., & Blum, S. A. (2018). Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. Organic Letters, 20(21), 6673–6677*. [Link]

-

Wu, J., et al. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic Letters, 16(23), 6140–6143*. [Link]

-

Chen, S., & Flynn, B. L. (2021). Iodocyclisation of Electronically Resistant Alkynes: Synthesis of 2-Carboxy (and sulfoxy)-3-iodobenzo[b]thiophenes. Australian Journal of Chemistry, 74(1), 65-76*. [Link]

-

Huang, X., et al. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry, 77(11), 5208–5214*. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Brominated Methyl 4-Hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science.[1] Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[2][3] The ability to functionalize the thiophene ring at various positions through robust and versatile synthetic methodologies is paramount to unlocking its full potential. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on the thiophene core.[4]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of brominated methyl 4-hydroxythiophene-2-carboxylate. This trifunctional substrate presents unique challenges and opportunities due to the interplay of the electron-withdrawing carboxylate group, the potentially acidic hydroxyl group, and the reactive C-Br bond. Understanding and controlling the reactivity of this molecule is key to its successful application in the synthesis of complex molecular architectures.

Substrate Profile: Methyl 4-Hydroxythiophene-2-carboxylate

Methyl 4-hydroxythiophene-2-carboxylate is a versatile building block. The presence of the hydroxyl group, the methyl ester, and the thiophene ring offers multiple points for chemical modification. For its use in cross-coupling reactions, it must first be halogenated, typically through bromination, to introduce a suitable leaving group for the palladium catalyst.

Synthesis and Bromination of Methyl 4-Hydroxythiophene-2-carboxylate

The synthesis of the brominated substrate is a critical first step. While a direct one-step synthesis and subsequent bromination of methyl 4-hydroxythiophene-2-carboxylate can be challenging, a common approach involves the synthesis of a related precursor, followed by functional group manipulation and bromination. A representative, multi-step synthesis and bromination is outlined below, adapted from procedures for similar thiophene derivatives.[2][5]

Protocol 1: Synthesis of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

-

Methyl 3-methoxythiophene-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrabutylammonium iodide (TBAI)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Bromination: To a solution of methyl 3-methoxythiophene-2-carboxylate in a suitable solvent like acetonitrile, add N-Bromosuccinimide (NBS) and a catalytic amount of tetrabutylammonium iodide (TBAI). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromo-3-methoxythiophene-2-carboxylate.

-

Demethylation (Hydrolysis): Dissolve the crude methyl 4-bromo-3-methoxythiophene-2-carboxylate in THF. Add a 1.0 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 24 hours.[2]

-

Acidification and Extraction: Acidify the reaction mixture to approximately pH 2 by the dropwise addition of a 1.0 M aqueous solution of hydrochloric acid. Extract the product with dichloromethane.[2]

-

Final Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-hydroxythiophene-2-carboxylic acid as a solid.[2]

-

Esterification: The carboxylic acid can then be re-esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to yield the desired brominated methyl 4-hydroxythiophene-2-carboxylate.

Causality Behind Experimental Choices:

-

NBS and TBAI: NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene. TBAI can act as a catalyst to facilitate the bromination.

-

NaOH for Demethylation: Sodium hydroxide is a strong base used to hydrolyze the methyl ether to the corresponding hydroxyl group.

-

Acidification: Careful acidification is necessary to protonate the resulting phenoxide and carboxylate to isolate the product in its neutral form.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The brominated methyl 4-hydroxythiophene-2-carboxylate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and insights for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[6][7][8] The choice of base is critical when dealing with a substrate containing an acidic hydroxyl group to avoid deprotonation and potential side reactions.[9]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

-

Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos (4-10 mol%)[9]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[9]

-

1,4-Dioxane and Water (4:1 to 10:1 mixture)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the brominated thiophene, arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent and add it to the reaction flask via syringe.

-

Solvent Addition: Add the degassed dioxane/water mixture to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Key Considerations:

-

Base Selection: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are preferred to minimize deprotonation of the hydroxyl group. Stronger bases like NaOH or KOtBu could lead to undesired side reactions.[9]

-

Ligand Choice: For electron-rich thiophenes, a more electron-donating and bulky ligand like SPhos can improve reaction efficiency by promoting oxidative addition and reductive elimination.[9]

-

Protecting Group Strategy: If the unprotected hydroxyl group interferes with the reaction, it can be protected as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether, which are stable under the reaction conditions and can be easily removed post-coupling.[1]

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |

| Ligand | PPh₃, SPhos, XPhos | SPhos and XPhos are bulky, electron-rich ligands that can improve yields for challenging substrates.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Mild bases that are effective in Suzuki couplings and compatible with the hydroxyl group.[6][9] |

| Solvent | Dioxane/Water, Toluene/Water | Aprotic solvents with a small amount of water are standard for Suzuki reactions. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without significant decomposition. |

Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction allows for the coupling of the brominated thiophene with alkenes to form vinylated products.[3][10] The reaction is typically carried out in the presence of a palladium catalyst and a base.

dot

Caption: General experimental workflow for the Heck reaction.

Protocol 3: Heck Reaction of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

-

Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.2-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a sealable reaction vessel, combine the brominated thiophene, alkene, base, palladium catalyst, and ligand.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas.

-

Solvent Addition: Add the degassed solvent.

-

Reaction: Heat the mixture to 100-140 °C.

-

Monitoring and Work-up: Follow the general procedure outlined in Protocol 2.

Expert Insights:

-

Alkene Choice: Electron-deficient alkenes, such as acrylates, tend to react more readily in the Heck reaction.

-

Base: An organic base like triethylamine is commonly used to neutralize the HBr generated during the reaction.

-

Phosphine-Free Conditions: In some cases, for highly activated substrates, the Heck reaction can proceed without the need for a phosphine ligand, which can simplify the purification process.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between the brominated thiophene and a terminal alkyne.[11][12] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Protocol 4: Sonogashira Coupling of Brominated Methyl 4-Hydroxythiophene-2-carboxylate

Materials:

-

Brominated methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-3 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Tetrahydrofuran (THF) or Toluene

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask, add the brominated thiophene, palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the degassed solvent.

-

Reagent Addition: Add the amine base followed by the terminal alkyne via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up and Purification: Follow the general procedure outlined in Protocol 2.

Trustworthiness of the Protocol:

-

Copper Co-catalyst: The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine serves as both the base and, in some cases, the solvent. It is crucial to use a high-purity, dry amine.

-

Copper-Free Conditions: For some sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions. These typically require a different palladium catalyst and base system.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of a C-N bond between the brominated thiophene and a primary or secondary amine.[13][14] The choice of ligand and base is particularly important for this transformation, especially with a potentially deactivating substrate.

dot dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar_X [label="Ar-Pd(II)L_n-X"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Amine_Complex [label="[Ar-Pd(II)L_n(R₂NH)]⁺X⁻"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L_n-NR₂"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Ar_X; PdII_Ar_X -> Amine_Coord; Amine_Coord -> PdII_Amine_Complex; PdII_Amine_Complex -> Deprotonation; Deprotonation -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Sources

- 1. jocpr.com [jocpr.com]

- 2. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Derivatization of the Hydroxyl Group of Methyl 4-hydroxythiophene-2-carboxylate: A Comprehensive Guide for Researchers

An In-depth Technical Guide for the Strategic Modification of a Versatile Heterocyclic Building Block

Methyl 4-hydroxythiophene-2-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic derivatization, particularly at the hydroxyl group, allows for the fine-tuning of its physicochemical and biological properties, opening avenues for the development of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the synthetic pathways for modifying the hydroxyl moiety of this thiophene derivative, offering practical protocols and insights for researchers, scientists, and drug development professionals.

Introduction to Methyl 4-hydroxythiophene-2-carboxylate and the Importance of its Derivatization

The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities. The presence of a hydroxyl group on the thiophene ring of Methyl 4-hydroxythiophene-2-carboxylate offers a convenient handle for structural modifications. Derivatization of this hydroxyl group into ethers, esters, or other functional groups can profoundly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. Furthermore, the ability to introduce various functionalities allows for the synthesis of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Synthesis of the Starting Material: Methyl 4-hydroxythiophene-2-carboxylate

A common and efficient method for the synthesis of 4-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[1][2]

Caption: Fiesselmann synthesis of Methyl 4-hydroxythiophene-2-carboxylate.

Protocol: Fiesselmann Synthesis of Methyl 4-hydroxythiophene-2-carboxylate

| Step | Procedure |

| 1. Reaction Setup | To a solution of sodium methoxide (prepared from sodium in methanol) in anhydrous methanol, add methyl thioglycolate dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). |

| 2. Addition of Alkyne | After stirring for 15-30 minutes, add methyl propiolate dropwise to the reaction mixture, maintaining the temperature at 0 °C. |

| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |

| 4. Work-up | Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. |

| 5. Extraction | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |

| 6. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. |

Derivatization of the Hydroxyl Group: Etherification (O-Alkylation)

The conversion of the hydroxyl group to an ether is a common and effective way to modify the properties of Methyl 4-hydroxythiophene-2-carboxylate. The Williamson ether synthesis is the most widely used method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[3][4]

Caption: Williamson ether synthesis for O-alkylation.

General Protocol: O-Alkylation of Methyl 4-hydroxythiophene-2-carboxylate

| Step | Procedure |

| 1. Reaction Setup | To a solution of Methyl 4-hydroxythiophene-2-carboxylate in a suitable aprotic solvent (e.g., DMF, THF, or acetone), add a base (e.g., sodium hydride, potassium carbonate, or triethylamine) at room temperature under an inert atmosphere.[5][6] |

| 2. Addition of Alkylating Agent | Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture. |

| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Reaction times can vary from a few hours to overnight. |

| 4. Work-up | Quench the reaction with water and extract the product with an organic solvent. |

| 5. Purification | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ether can be purified by column chromatography. |

Table 1: Examples of O-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Typical Conditions | Product |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux, 12h | Methyl 4-methoxythiophene-2-carboxylate |

| Benzyl Bromide | NaH | THF | 0 °C to rt, 6h | Methyl 4-(benzyloxy)thiophene-2-carboxylate |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | rt, 24h | Methyl 4-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate |

Derivatization of the Hydroxyl Group: Esterification (O-Acylation)

Esterification of the hydroxyl group provides another avenue for derivatization, often leading to compounds with altered biological activity and metabolic stability. This can be achieved by reacting the starting material with an acylating agent such as an acid chloride or an acid anhydride, typically in the presence of a base.[7]

Caption: O-Acylation of the hydroxyl group.

General Protocol: O-Acylation of Methyl 4-hydroxythiophene-2-carboxylate

| Step | Procedure |

| 1. Reaction Setup | Dissolve Methyl 4-hydroxythiophene-2-carboxylate in a suitable solvent (e.g., dichloromethane, pyridine, or THF). |

| 2. Addition of Base and Acylating Agent | Add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) at 0 °C.[8] |

| 3. Reaction | Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). |

| 4. Work-up | Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent. |

| 5. Purification | Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography. |

Table 2: Examples of O-Acylation Reactions

| Acylating Agent | Base | Solvent | Typical Conditions | Product |

| Acetic Anhydride | Pyridine | Pyridine | rt, 4h | Methyl 4-acetoxythiophene-2-carboxylate |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to rt, 3h | Methyl 4-(benzoyloxy)thiophene-2-carboxylate |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Silyl ethers are commonly used as protecting groups for hydroxyl functions due to their ease of installation and removal under specific conditions.[5][9][10]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 5. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-hydroxythiophene-2-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 4-hydroxythiophene-2-carboxylate. As a key intermediate in medicinal chemistry, its purity is paramount for reliable downstream applications. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Methyl 4-hydroxythiophene-2-carboxylate, providing both solutions and the scientific reasoning behind them.

Question: My column chromatography separation is poor, with the desired product co-eluting with an impurity. How can I improve the resolution?

Answer: Poor separation in column chromatography is a frequent challenge, often stemming from an inappropriate solvent system or column parameters. Here’s a systematic approach to enhance resolution:

-

Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for developing an effective solvent system. Aim for a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the desired compound and maximizes the difference in Rf (ΔRf) between your product and the impurity.

-

Expert Insight: For thiophene derivatives, which are often of intermediate polarity, a combination of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane is a good starting point.[1][2] Systematically screen different ratios to find the optimal balance. If simple binary mixtures fail, consider adding a small amount of a third solvent with a different polarity (e.g., a few drops of methanol in a hexane/ethyl acetate mixture) to modulate the separation.

-

-

Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution where the proportion of the more polar solvent is gradually increased can significantly improve the separation of compounds with similar polarities.[1] A shallow gradient ensures that the bands move slowly and have more time to resolve.

-

Adjust Column Dimensions: For difficult separations, using a longer, narrower column increases the number of theoretical plates, which directly enhances separation efficiency.[1] A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1.

-

Check for Overloading: Loading too much crude material onto the column will cause band broadening and lead to poor separation. If you suspect overloading, reduce the amount of sample applied to the column.

Question: The product appears to be degrading or streaking on the silica gel column. What is causing this and how can I prevent it?

Answer: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or strong interactions that cause streaking (tailing).[1] The hydroxyl group on your compound might also contribute to this issue.

-

Deactivate the Silica Gel: To mitigate decomposition on acidic silica, you can use deactivated silica gel. This is often achieved by adding 1-2% of a base, such as triethylamine, to the eluent.[1] The triethylamine will neutralize the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. A preliminary TLC analysis on an alumina plate can indicate if this is a viable option.

-

Add a Modifier to the Eluent: Streaking can occur if the compound interacts too strongly with the silica. Adding a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or methanol, can help to improve the peak shape by competing for the active sites on the silica.

Question: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is supersaturated or cools too quickly.

-

Re-heat and Add More Solvent: If your compound oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[3] The goal is to ensure that the saturation point is reached at a temperature below the compound's melting point.

-

Slow Cooling is Crucial: Allow the solution to cool slowly and without disturbance. Rapid cooling promotes precipitation over crystallization. You can insulate the flask to slow down the cooling process. Once at room temperature, cooling in an ice bath can be attempted.

-

Scratching and Seeding: If crystals are reluctant to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[3] This creates microscopic scratches that provide nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.

-

Consider a Two-Solvent System: If a single solvent proves problematic, a two-solvent recrystallization might be effective.[4] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" (or anti-solvent) in which the compound is poorly soluble until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.[4]

Frequently Asked Questions (FAQs)

What is the best initial approach to purify a newly synthesized batch of Methyl 4-hydroxythiophene-2-carboxylate?

For a new batch of unknown purity, a combination of techniques is often best. Start with a simple aqueous workup to remove inorganic salts and highly polar impurities.[5] Then, column chromatography is generally the preferred first major purification step as it is excellent for separating a wide range of impurities.[1][6] The fractions containing the pure product can then be combined, and a final recrystallization step can be performed to achieve high purity and obtain a crystalline solid.[7][8]

How do I choose the right solvents for purification?

For Column Chromatography: The choice of eluent is determined empirically using TLC. The principle of "like dissolves like" is a good starting point.[3] Given the hydroxyl and ester groups, Methyl 4-hydroxythiophene-2-carboxylate is of intermediate polarity. A typical starting point for TLC analysis would be a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the Rf value.

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Hexane | 0.1 | 69 | Common non-polar component. |

| Dichloromethane | 3.1 | 40 | Good for intermediate polarity compounds. |

| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose polar component. |

| Acetone | 5.1 | 56 | Can be a useful alternative to ethyl acetate. |

| Methanol | 5.1 | 65 | Very polar; use sparingly as a modifier. |

For Recrystallization: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][9]

Screening for a Recrystallization Solvent:

-

Place a small amount of your compound in a test tube.

-

Add a few drops of a solvent and see if it dissolves at room temperature. If it does, it's not a good single-solvent for recrystallization.

-

If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potentially good solvent.

-

Allow the hot solution to cool. If crystals form, you have found a good solvent.[3]

Commonly effective solvents for compounds of similar polarity include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or acetone/water.[10]

How can I confirm the purity of my final product?

No single technique is sufficient. A combination of methods is required to establish purity authoritatively.

-

Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The literature melting point for Methyl 3-hydroxythiophene-2-carboxylate (a regioisomer) is 38-43 °C, which can serve as a rough guide.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess purity. The absence of impurity peaks and clean integration of proton signals are strong indicators of high purity.[6]

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[2]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A pure sample will show a single peak.

Visualized Workflow & Protocols

Purification Strategy Workflow

The following diagram outlines a general strategy for the purification of Methyl 4-hydroxythiophene-2-carboxylate.

Caption: A typical workflow for purifying Methyl 4-hydroxythiophene-2-carboxylate.

Experimental Protocols

Protocol 1: Column Chromatography

-

Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane) to create a slurry.

-

Column Packing: Pour the slurry into your column, ensuring even packing without air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the sample to the top of the silica bed.

-

Elution: Carefully add your eluent to the column. Apply pressure (if using flash chromatography) and begin collecting fractions. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Protocol 2: Two-Solvent Recrystallization

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves.

-

Induce Cloudiness: Slowly add the "bad" solvent (e.g., hexanes) at the elevated temperature until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Google Patents.

-

Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rubingroup.org [rubingroup.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Optimizing reaction conditions for functionalizing thiophene rings

Status: Operational Current Load: Normal Topic: Optimizing Reaction Conditions for Thiophene Rings Operator: Senior Application Scientist

Welcome to the Thiophene Functionalization Support Hub.

You are likely here because thiophene chemistry is deceivingly simple. While electron-rich and eager to react, the sulfur atom acts as both a directing group and a catalyst poison, creating a dichotomy of high reactivity but poor control.

This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery and materials science workflows: Regioselectivity inversion (C2 vs. C3) , Catalyst deactivation (Sulfur poisoning) , and Poly-halogenation control .

Module 1: The Regioselectivity Paradox (Targeting C3)

User Query: "I need to functionalize the C3 position, but all electrophilic substitutions occur exclusively at C2 (α-position). How do I invert this selectivity without using a blocking group?"

Technical Insight: The C2 position is kinetically favored due to the stabilization of the cationic intermediate by the adjacent sulfur atom. To target C3, you must abandon kinetic control and utilize thermodynamic equilibration via the Halogen Dance (HD) reaction.

The Solution: The Halogen Dance Strategy Instead of directly attacking C3, you start with a C2-bromo thiophene. Upon treatment with a hindered base (LDA), the lithiation occurs at C5 (if open) or adjacent to the halogen. However, the thienyllithium intermediate rapidly isomerizes to place the lithium at the most stable position (C2), forcing the halogen to "dance" to C3.

Mechanism Visualization (Halogen Dance)

Caption: The Halogen Dance mechanism shifts a halogen from C2 to C3 via a thermodynamic lithium migration, exposing C3 for functionalization.

Experimental Protocol: C3-Functionalization via Halogen Dance

-

Setup: Flame-dry a flask under Argon. Add 2-bromothiophene (1.0 equiv) in anhydrous THF.

-

Cooling: Cool to -78°C (Critical: Higher temps cause polymerization).

-

Base Addition: Add LDA (1.1 equiv) dropwise over 20 mins.

-

Equilibration: Stir for 30 mins at -78°C. The bromine migrates to C3, leaving the lithium at C2.

-

Quenching: Add an electrophile (e.g., MeOH for protonation, or an aldehyde).

-

Result: The bromine is now at C3. You have successfully synthesized 3-bromothiophene from the cheaper 2-bromo precursor [1].

-

Module 2: Overcoming Catalyst Death (Sulfur Poisoning)

User Query: "My Suzuki couplings work on phenyl rings but fail on thiophenes. The catalyst turns black and conversion stops at 20%. Why?"

Technical Insight: Thiophene sulfur is a soft Lewis base that coordinates strongly to soft transition metals like Palladium (Pd). This formation of stable Pd-S complexes prevents the oxidative addition step, effectively "poisoning" the catalyst. Standard ligands like PPh3 are too labile to compete with sulfur.

The Solution: Ligand Engineering & The "Fagnou" Condition You must use ligands that are bulky and electron-rich to tightly bind Pd and prevent sulfur displacement, or switch to a concerted metallation-deprotonation (CMD) pathway that relies less on open coordination sites.

Troubleshooting Matrix: Catalyst Selection

| Scenario | Recommended System | Why? |

| Standard Cross-Coupling | Pd(OAc)₂ + SPhos or XPhos | Buchwald biaryl phosphines are bulky enough to prevent S-coordination and electron-rich to facilitate oxidative addition [2]. |

| Direct C-H Arylation | Pd(OAc)₂ + PivOH + K₂CO₃ | "Fagnou Conditions." Pivalic acid acts as a proton shuttle (CMD mechanism), bypassing the need for phosphine ligands entirely [3]. |

| High-Scale/Low Cost | PdCl₂(dppf) | The bidentate ligand (dppf) creates a rigid bite angle that resists displacement by sulfur better than monodentate PPh3. |

Workflow: Rescuing a Failed Coupling

Caption: Decision tree for diagnosing palladium catalyst failure in thiophene cross-couplings.

Module 3: Precision Halogenation (Mono- vs. Di-substitution)

User Query: "I tried to brominate thiophene with Br2, but I got a mixture of 2-bromo and 2,5-dibromo products. How do I stop at mono-substitution?"

Technical Insight:

Thiophene is so electron-rich that the second bromination (at C5) often occurs almost as fast as the first (at C2). Using elemental bromine (

The Solution: NBS in Polar Aprotic Solvents

N-Bromosuccinimide (NBS) allows for controlled release of

Protocol: Selective Mono-Bromination

-

Reagent: Use NBS (1.0 equiv, strictly stoichiometric).

-

Solvent: DMF or Acetic Acid/Chloroform (1:1) .

-

Why? Polar solvents stabilize the polarized NBS transition state, making it more selective for the most electron-rich position (C2) without over-reacting.

-

-

Temperature: 0°C to -10°C .

-

Note: Do not run at room temperature if strict mono-selectivity is required.

-

-

Darkness: Wrap the flask in foil. Light can initiate radical side reactions at the methyl groups (if present) rather than the ring [4].

Module 4: Green Chemistry (Direct C-H Arylation)

User Query: "I want to avoid making the organotin or boronic acid intermediates. Can I couple thiophene directly to an aryl halide?"

Technical Insight: Yes, this is Direct Arylation . Thiophene C-H bonds are acidic enough (pKa ~32) to be cleaved by Palladium via the CMD (Concerted Metallation-Deprotonation) mechanism.

Protocol: The "Jeffery/Fagnou" Hybrid Conditions This protocol avoids the use of cryogenic lithiation or toxic tin reagents.

-

Substrates: Thiophene (1.5 equiv) + Aryl Bromide (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand/Additive: PivOH (Pivalic acid, 30 mol%).

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: DMA (Dimethylacetamide) or Toluene.

-

Temp: 100°C.

Why this works: The pivalate anion is crucial. It binds to Pd, and its basic oxygen atom grabs the proton from the thiophene C2 position, enabling the formation of the Pd-C bond without requiring a pre-functionalized metal species [3].

References

-

Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

-

Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society.

-

Bovonsombat, P., et al. (2009). "Use of N-Bromosuccinimide for Regioselective Bromination of Thiophenes." Tetrahedron Letters.

Sources

Technical Support Center: Synthesis of 3-Aminothiophenes from 3-Oxotetrahydrothiophenes

Welcome to the technical support center for the synthesis of 3-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges and side reactions encountered during the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophene precursors.

The Challenge: Synthesizing the 3-Amino Isomer

While 2-aminothiophenes are readily accessible through the well-known Gewald reaction, the synthesis of their 3-amino isomers presents a unique set of challenges.[1][2] A common route to 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with a hydroxylamine salt.[3] This process, while effective, is sensitive to reaction conditions and can be plagued by side reactions that lower yield and complicate purification. This guide will focus on troubleshooting this specific transformation.

Plausible Reaction Pathway

The reaction proceeds through the formation of an oxime intermediate from the 3-oxotetrahydrothiophene, which then undergoes a rearrangement and subsequent aromatization to yield the final 3-aminothiophene product.

Caption: Plausible reaction mechanism for the synthesis of 3-aminothiophenes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, offering targeted solutions to improve your experimental outcomes.

FAQ 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of my 3-aminothiophene is extremely low. Where should I start troubleshooting?

Answer: Low or no yield is a common problem that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Yield

Caption: Systematic workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

-

Starting Material Quality:

-

3-Oxotetrahydrothiophene: This starting material can be prone to degradation. Ensure its purity before use. Impurities can inhibit the reaction or lead to unwanted side products. Consider purification by recrystallization or distillation if necessary.

-